2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide
Brand Name: Vulcanchem
CAS No.: 476484-67-0
VCID: VC8827110
InChI: InChI=1S/C20H20ClN3O2S/c1-3-23(4-2)18(25)13-27-20-22-17-8-6-5-7-16(17)19(26)24(20)15-11-9-14(21)10-12-15/h5-12H,3-4,13H2,1-2H3
SMILES: CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl
Molecular Formula: C20H20ClN3O2S
Molecular Weight: 401.9 g/mol

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide

CAS No.: 476484-67-0

Cat. No.: VC8827110

Molecular Formula: C20H20ClN3O2S

Molecular Weight: 401.9 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide - 476484-67-0

Specification

CAS No. 476484-67-0
Molecular Formula C20H20ClN3O2S
Molecular Weight 401.9 g/mol
IUPAC Name 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide
Standard InChI InChI=1S/C20H20ClN3O2S/c1-3-23(4-2)18(25)13-27-20-22-17-8-6-5-7-16(17)19(26)24(20)15-11-9-14(21)10-12-15/h5-12H,3-4,13H2,1-2H3
Standard InChI Key XYCQIHPCPUUJAU-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl
Canonical SMILES CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide is a quinazoline derivative characterized by a sulfanyl linkage and diethylacetamide substituent. Its systematic IUPAC name is 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide . The molecular formula is C20H20ClN3O2S, with a molecular weight of 401.9 g/mol .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number476484-67-0
Molecular FormulaC20H20ClN3O2S
Molecular Weight401.9 g/mol
IUPAC Name2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide

Structural Features and Analogues

The compound’s core structure consists of a quinazoline ring substituted at position 3 with a 4-chlorophenyl group and at position 2 with a sulfanyl-acetamide moiety. Comparative studies highlight structural similarities with other quinazoline derivatives, such as 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (MW: 501.0 g/mol), which shares the quinazoline-sulfanyl backbone but differs in its amide substituent. Non-quinazoline analogues, like N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (MW: 332.8 g/mol), retain the chlorophenyl and acetamide groups but lack the quinazoline core.

Synthesis and Physicochemical Properties

Physicochemical Profile

The compound is a solid at room temperature, with a purity specification of ≥95% for research-grade material . Key properties include:

  • Solubility: Limited data available, but analogous compounds exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Stable under standard laboratory conditions but may degrade under prolonged exposure to light or moisture .

  • LogP: Estimated XLogP3-AA values for similar compounds range from 2.9 to 4.1, suggesting moderate lipophilicity.

Hazard TypeGHS CodePrecautionary Measures
Skin IrritationH315Wear protective gloves and clothing .
Eye IrritationH319Use safety goggles or face shield .
Respiratory IrritationH335Handle in a well-ventilated area .

Emergency Protocols

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist .

  • Dermal Contact: Wash with soap and water for 15 minutes .

  • Ocular Exposure: Rinse eyes with water for 15 minutes; remove contact lenses if present .

Applications and Future Directions

Current Research Use

The compound is strictly designated for non-clinical research, focusing on:

  • Structure-activity relationship (SAR) studies to optimize quinazoline-based therapeutics.

  • Target validation in kinase-dependent disease models.

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